Betti base hydrochloride

Übersicht

Beschreibung

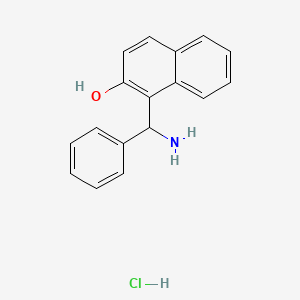

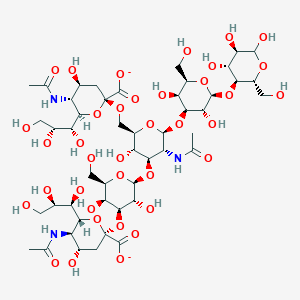

Betti bases are products obtained by the one-pot multicomponent reaction of 1-naphthol/2-naphthol, aliphatic/aromatic aldehydes, and secondary amines . They have gained significant importance in medicinal chemistry due to their wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory, and anti-tubercular activities .

Synthesis Analysis

The synthesis of Betti bases involves a process known as the Betti reaction. This reaction was first uncovered at the beginning of the 20th century . The reaction involves the use of 2-naphthol, arylaldehydes, and ammonia to yield aminobenzylnaphthols . Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .Molecular Structure Analysis

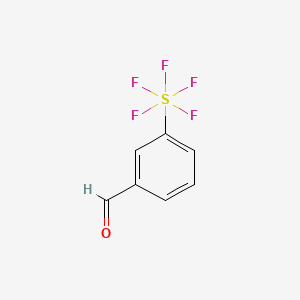

Betti bases are also called α-aminoalkylphenols, containing –OH & –NH2 functionality . The general structure of Betti bases is represented in the referenced papers .Chemical Reactions Analysis

The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands . The functional groups in these Mannich products offer many ring closure possibilities .Wissenschaftliche Forschungsanwendungen

1. Enantiopure Alkaloidal Synthesis

Betti base hydrochloride has been instrumental in the total synthesis of enantiopure alkaloidal natural products. A study by Wang et al. (2005) achieved the synthesis of (2S,6R)-dihydropinidine and (2S,6R)-isosolenopsins as hydrochlorides using Betti base as a chiral auxiliary. The process involved a synthetic strategy of formation-cleavage of 1,3-oxazinane, demonstrating Betti base's effectiveness in chiral synthesis (Wang, Dong, Sun, Xu, Li, & Hu, 2005).

2. Development of Synthesis Methods

A novel method for the synthesis of enantiomerically pure Betti base has been developed by Bian et al. (2013). They used trifluoroacetic acid instead of the traditional hydrochloride acid, improving yield and efficiency in the synthesis of (S)-Betti base with high enantiomeric excess (ee) (Bian, Yang, Huang, & Song, 2013).

3. Exploration of Pharmacological Applications

Adrián et al. (2019) explored the potential pharmacological applications of Betti bases, particularly their anti-proliferative activity against human solid tumor cell lines. Their study highlighted Betti bases as promising scaffolds for developing cancer therapeutics (Adrián, Alexis, Roderick, Demanuele, Miguel, Giovanna, & José, 2019).

4. Asymmetric Synthesis and Biological Activity

Betti base and its derivatives have shown significant application in asymmetric synthesis as chiral ligands or auxiliaries. Olyaei and Sadeghpour (2019) discussed the synthesis of racemic and non-racemic aminobenzylnaphthol ligands and their applications, including their potential biological activity (Olyaei & Sadeghpour, 2019).

5. Catalytic Applications

Research by Heidari et al. (2016) introduced Betti base-modified Fe3O4 nanoparticles as a novel magnetic nanocatalyst, useful in Knoevenagel condensation and Suzuki coupling reactions. This study opened new avenues for the application of Betti base derivatives in organic transformations (Heidari, Cheraghali, & Veisi, 2016).

6. Greener Synthesis Approaches

Iftikhar et al. (2022) reported a green methodology with higher atom economy for synthesizing Betti bases via a one-pot multicomponent Betti reaction. This approach offered advantages like excellent yields, wide substrate scope, and environmentally friendly conditions (Iftikhar, Zahoor, Ahmad, Haq, & Naheed, 2022).

Zukünftige Richtungen

Due to the unveiling of the pharmacological and synthetic potential of Betti bases, a tremendous increase in the studies reporting novel synthetic methods for the efficient synthesis of Betti bases was observed . This suggests that there is a surge of interest for the development of the green and efficient Betti reaction for the construction of C–C and C–N bond in a single-step reaction accessing Betti bases as products .

Eigenschaften

IUPAC Name |

1-[amino(phenyl)methyl]naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO.ClH/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;/h1-11,17,19H,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUQNDKNZOGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betti base hydrochloride | |

CAS RN |

219897-32-2 | |

| Record name | Betti base hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETTI BASE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O08P0V52W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)

![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)